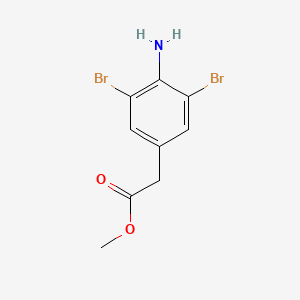

Methyl 2-(4-amino-3,5-dibromophenyl)acetate

Beschreibung

Methyl 2-(4-amino-3,5-dibromophenyl)acetate is a substituted phenylacetic acid derivative characterized by a methyl ester group, an amino substituent at the para position, and bromine atoms at the 3 and 5 positions on the aromatic ring. This structural configuration confers unique physicochemical properties, such as high lipophilicity due to bromine’s electron-withdrawing and bulky nature, and reactivity modulated by the electron-donating amino group. The compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis .

Eigenschaften

CAS-Nummer |

1208077-52-4 |

|---|---|

Molekularformel |

C9H9Br2NO2 |

Molekulargewicht |

322.98 g/mol |

IUPAC-Name |

methyl 2-(4-amino-3,5-dibromophenyl)acetate |

InChI |

InChI=1S/C9H9Br2NO2/c1-14-8(13)4-5-2-6(10)9(12)7(11)3-5/h2-3H,4,12H2,1H3 |

InChI-Schlüssel |

MUBUNEUYOFOQRO-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CC1=CC(=C(C(=C1)Br)N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Methyl-2-(4-Amino-3,5-dibromphenyl)acetat beinhaltet typischerweise die Bromierung einer Vorläuferverbindung, gefolgt von einer Veresterung. Eine gängige Methode beinhaltet:

Bromierung: Ausgehend von 4-Aminoacetophenon wird die Bromierung mit Brom in Gegenwart eines geeigneten Katalysators durchgeführt, um Bromatome an den Positionen 3 und 5 des Phenylrings einzuführen.

Veresterung: Die resultierende Dibromverbindung wird dann mit Methanol und einem sauren Katalysator verestert, um den Methylester zu bilden.

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich ähnliche Schritte, aber in größerem Maßstab beinhalten, mit Optimierungen für Ausbeute und Reinheit. Dies könnte kontinuierliche Verfahren und die Verwendung effizienterer Katalysatoren und Lösungsmittel umfassen.

Arten von Reaktionen:

Oxidation: Die Aminogruppe kann unter starken oxidierenden Bedingungen oxidiert werden, um Nitroderivate zu bilden.

Reduktion: Die Verbindung kann Reduktionsreaktionen unterliegen, insbesondere an den Bromstellen, um debromierte Produkte zu bilden.

Substitution: Die Bromatome können in Gegenwart geeigneter Katalysatoren durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat oder Salpetersäure.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Natriummethoxid oder andere Nukleophile in Gegenwart eines Palladiumkatalysators.

Hauptprodukte, die gebildet werden:

Oxidation: Nitroderivate.

Reduktion: Debromierte Phenylacetatderivate.

Substitution: Phenylacetatderivate mit verschiedenen Substituenten, die die Bromatome ersetzen.

Wissenschaftliche Forschungsanwendungen

Methyl-2-(4-Amino-3,5-dibromphenyl)acetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Potenzieller Einsatz in der Untersuchung von Enzym-Wechselwirkungen aufgrund seiner einzigartigen Struktur.

Medizin: Untersucht auf seine möglichen pharmakologischen Eigenschaften, darunter entzündungshemmende und krebshemmende Aktivitäten.

Industrie: Anwendung bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Farbstoffen und Pigmenten.

5. Wirkmechanismus

Der Wirkmechanismus von Methyl-2-(4-Amino-3,5-dibromphenyl)acetat in biologischen Systemen beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Aminogruppe kann Wasserstoffbrückenbindungen mit Enzymen oder Rezeptoren bilden, während die Bromatome an Halogenbindungen beteiligt sein können. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren, was zu verschiedenen biologischen Effekten führt.

Ähnliche Verbindungen:

- Methyl-2-(2,5-dibromphenyl)acetat

- Methyl-2-(3,5-dibromphenyl)acetat

Vergleich: Methyl-2-(4-Amino-3,5-dibromphenyl)acetat ist aufgrund des Vorhandenseins der Aminogruppe in der 4-Position einzigartig, die seine Reaktivität und Wechselwirkungen im Vergleich zu anderen Dibromderivaten deutlich verändern kann. Dies macht es besonders wertvoll in Anwendungen, bei denen spezifische Wechselwirkungen mit biologischen Zielstrukturen erwünscht sind.

Wirkmechanismus

The mechanism of action of Methyl 2-(4-amino-3,5-dibromophenyl)acetate in biological systems involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Substituent Effects and Functional Group Variations

The compound’s structural analogs differ in substituents on the phenyl ring or ester groups, leading to distinct chemical behaviors:

Ethyl 2-(4-amino-3,5-dibromophenyl)acetate

- Key Differences : Ethyl ester group instead of methyl.

- Impact : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to increased steric hindrance. This may enhance stability in certain solvents but reduce volatility.

- Status : Discontinued (CymitQuimica), likely due to challenges in synthesis scalability or stability concerns .

Methyl 2-(4-chloro-3,5-dinitrophenyl)acrylate

- Key Differences: Chloro and nitro substituents replace bromine and amino groups; acrylate ester instead of acetate.

- Impact: Nitro groups create an electron-deficient aromatic ring, reducing nucleophilic substitution reactivity.

- Applications : Used in pesticide synthesis, where electron-withdrawing groups improve herbicidal activity .

Fluroxypyr ([(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy] acetate)

- Key Differences : Pyridine ring instead of benzene; fluorine and chlorine substituents.

- Impact : Fluorine’s electronegativity enhances bioavailability, while the pyridine ring increases polarity.

- Applications : Commercial herbicide, highlighting the role of halogenated aromatic systems in agrochemicals .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Methyl 2-(4-amino-3,5-dibromophenyl)acetate and Analogs

Biologische Aktivität

Methyl 2-(4-amino-3,5-dibromophenyl)acetate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its interactions with biological targets, synthesis methods, and relevant studies highlighting its efficacy.

Chemical Structure and Properties

This compound has the molecular formula CHBrN O and a molecular weight of approximately 307.01 g/mol. The compound features a methyl ester functional group attached to a phenyl ring that carries both amino and dibromo substituents. These structural characteristics enhance its chemical reactivity and potential biological activity.

Biological Activity

The biological activity of this compound is primarily attributed to the presence of the amino group and bromine atoms, which may facilitate interactions with various biological targets. Research indicates that compounds with similar structures have shown promising activities in areas such as:

- Anticancer Activity : Studies have demonstrated that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancers .

- Microtubule Destabilization : Some derivatives of related compounds act as microtubule-destabilizing agents, which is crucial for cancer therapy as it disrupts mitotic processes in rapidly dividing cells .

Synthesis Methods

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Common methods include:

- Starting Materials : The synthesis often begins with readily available precursors such as 4-amino-3,5-dibromobenzoic acid.

- Reagents : Common reagents include coupling agents and solvents like DMF or THF.

- Reaction Conditions : Temperature and time are critical factors; reactions may occur under reflux or microwave-assisted conditions to improve efficiency .

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated that at concentrations as low as 1 µM, the compound induced significant morphological changes characteristic of apoptosis. Additionally, caspase-3 activity increased by up to 57% at higher concentrations (10 µM), confirming its potential as an anticancer agent .

Case Study 2: Microtubule Interaction

Another research effort focused on the microtubule assembly inhibition by related compounds at a concentration of 20 µM. The findings suggested that these compounds could inhibit microtubule assembly by approximately 40%, indicating a mechanism through which they exert their anticancer effects .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| Methyl 2-(3-bromophenyl)acetate | 150529-73-0 | 0.90 |

| Methyl 2-(4-bromophenyl)acetate | 41841-16-1 | 0.92 |

| Ethyl 2-(3-bromophenyl)acetate | 14062-30-7 | 0.94 |

| Methyl 3-(3-bromophenyl)propanoate | 151583-29-8 | 0.94 |

| Methyl 2-(2-bromophenyl)acetate | 57486-69-8 | 0.90 |

This table illustrates that while there are many structurally similar compounds, this compound's specific combination of functional groups enhances its reactivity and biological potential compared to others.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.